molecular formula C15H11Br2NO B5003158 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one

Cat. No. B5003158
M. Wt: 381.06 g/mol
InChI Key: DFIUBMFWPNLPGW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one, also known as BBAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in research applications. BBAP is a member of the chalcone family and is commonly used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, as well as the activity of certain receptors involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been found to exhibit antioxidant activity and to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to act as a starting material for the synthesis of other compounds. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research involving 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one. One area of interest is the development of new drugs based on the structure of this compound, particularly drugs with anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems. Finally, the potential toxicity of this compound at high doses should be further explored to ensure its safety for use in research and drug development.

Synthesis Methods

1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde or ketone with an aromatic compound in the presence of a base catalyst. The Knoevenagel reaction is similar to the Claisen-Schmidt condensation reaction but involves the reaction of an aldehyde or ketone with a malonic acid derivative in the presence of a base catalyst.

Scientific Research Applications

1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one has been used in various research applications, including the development of new drugs and the study of biological systems. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Additionally, this compound has been used in the study of the effects of chalcones on biological systems, including their role in modulating the activity of enzymes and receptors.

properties

IUPAC Name

(E)-3-(2-bromoanilino)-1-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO/c16-12-7-5-11(6-8-12)15(19)9-10-18-14-4-2-1-3-13(14)17/h1-10,18H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIUBMFWPNLPGW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.